molecular formula C13H12N4S B14043124 [(Z)-[phenyl(pyridin-2-yl)methylidene]amino]thiourea

[(Z)-[phenyl(pyridin-2-yl)methylidene]amino]thiourea

Katalognummer: B14043124
Molekulargewicht: 256.33 g/mol
InChI-Schlüssel: DJSSWOPZTQTBBW-VBKFSLOCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(Z)-[phenyl(pyridin-2-yl)methylidene]amino]thiourea is a Schiff base compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a thiourea group, which is known for its versatile reactivity and ability to form stable complexes with metals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[phenyl(pyridin-2-yl)methylidene]amino]thiourea typically involves the condensation reaction between phenyl(pyridin-2-yl)methylideneamine and thiourea. This reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

[(Z)-[phenyl(pyridin-2-yl)methylidene]amino]thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiourea sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiourea derivatives.

Wirkmechanismus

The mechanism by which [(Z)-[phenyl(pyridin-2-yl)methylidene]amino]thiourea exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can interact with biological molecules such as DNA, leading to potential therapeutic effects. The compound’s thiourea group also allows it to act as a nucleophile, participating in various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

[(Z)-[phenyl(pyridin-2-yl)methylidene]amino]thiourea is unique due to its combination of a Schiff base and thiourea group, which provides a versatile platform for chemical modifications and potential applications in various fields. Its ability to form stable metal complexes and participate in diverse chemical reactions sets it apart from other similar compounds.

Eigenschaften

Molekularformel

C13H12N4S

Molekulargewicht

256.33 g/mol

IUPAC-Name

[(Z)-[phenyl(pyridin-2-yl)methylidene]amino]thiourea

InChI

InChI=1S/C13H12N4S/c14-13(18)17-16-12(10-6-2-1-3-7-10)11-8-4-5-9-15-11/h1-9H,(H3,14,17,18)/b16-12-

InChI-Schlüssel

DJSSWOPZTQTBBW-VBKFSLOCSA-N

Isomerische SMILES

C1=CC=C(C=C1)/C(=N/NC(=S)N)/C2=CC=CC=N2

Kanonische SMILES

C1=CC=C(C=C1)C(=NNC(=S)N)C2=CC=CC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.